1-Bromo-4-(ethylsulfonyl)benzene
Overview
Description
1-Bromo-4-(ethylsulfonyl)benzene is a chemical compound with the molecular formula C8H9BrO2S . It has a molecular weight of 249.13 g/mol .
Molecular Structure Analysis
The InChI code for 1-Bromo-4-(ethylsulfonyl)benzene is 1S/C8H9BrO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 . The canonical SMILES representation is CCS(=O)(=O)C1=CC=C(C=C1)Br .Physical And Chemical Properties Analysis
1-Bromo-4-(ethylsulfonyl)benzene has a molecular weight of 249.13 g/mol . It has a topological polar surface area of 42.5 Ų . Other properties such as XLogP3, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, heavy atom count, formal charge, and complexity are also available .Scientific Research Applications
Synthesis and Reactions
1-Bromo-4-(ethylsulfonyl)benzene and related compounds have been widely explored for their potential in various synthetic applications. The versatility of these compounds is evident from their reactions with electrophiles and nucleophiles, leading to the formation of functionalized sulfones and other derivatives. Such reactions have been leveraged in the synthesis of highly functionalized molecules, showcasing the utility of these compounds as multi-coupling reagents (P. Auvray et al., 1985).
Catalytic Applications
Certain derivatives of 1-Bromo-4-(ethylsulfonyl)benzene have been employed as catalysts in synthetic chemistry. For instance, compounds like Poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) have been used as efficient catalysts for the synthesis of complex organic compounds under specific conditions (R. Ghorbani‐Vaghei et al., 2014).
Molecular Electronics
In the field of molecular electronics, aryl bromides, which include derivatives of 1-Bromo-4-(ethylsulfonyl)benzene, are valuable as building blocks for the synthesis of molecular wires. These compounds are used as precursors in the development of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, highlighting their significance in advancing molecular electronics technology (N. Stuhr-Hansen et al., 2005).
Fluorescence and Photoluminescence
Certain derivatives of 1-Bromo-4-(ethylsulfonyl)benzene exhibit interesting photoluminescence properties. For example, compounds synthesized through specific reactions involving these bromo compounds have been studied for their fluorescence characteristics, which are of interest in various applications such as sensing and imaging (Liang Zuo-qi, 2015).
Structural Analysis and Crystallography
The crystal structures of derivatives of 1-Bromo-4-(ethylsulfonyl)benzene have been extensively studied to understand their molecular and crystallographic properties. These studies are crucial in comprehending the physical and chemical characteristics of these compounds, which can be vital for their application in various fields (A. N. Chekhlov, 2004).
Safety And Hazards
1-Bromo-4-(ethylsulfonyl)benzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
1-bromo-4-ethylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLVDQBMOMYGJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468779 | |
Record name | 1-Bromo-4-(ethylsulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(ethylsulfonyl)benzene | |
CAS RN |
26732-20-7 | |
Record name | 1-Bromo-4-(ethylsulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-(ethanesulfonyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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